![molecular formula C18H19N5O3 B15020104 N'-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B15020104.png)
N'-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that features a piperidine ring, a nitro group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation of 5-nitro-2-(piperidin-1-yl)benzaldehyde with pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted piperidine derivatives.
Scientific Research Applications
N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{3-Methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylene]isonicotinohydrazide
- Piperidine derivatives
Uniqueness
N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N5O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c24-18(14-5-4-8-19-12-14)21-20-13-15-11-16(23(25)26)6-7-17(15)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2,(H,21,24)/b20-13+ |
InChI Key |
UNXGKQQWJDKKQT-DEDYPNTBSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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